molecular formula C19H19FN4O B2707903 4-(4-fluorophenyl)-N-(1H-indol-3-yl)piperazine-1-carboxamide CAS No. 941968-41-8

4-(4-fluorophenyl)-N-(1H-indol-3-yl)piperazine-1-carboxamide

Cat. No. B2707903
CAS RN: 941968-41-8
M. Wt: 338.386
InChI Key: DEWKHJZVVUPKGH-UHFFFAOYSA-N
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Description

4-(4-fluorophenyl)-N-(1H-indol-3-yl)piperazine-1-carboxamide, also known as 4F-PIPERAZINE, is a chemical compound that has been studied for its potential therapeutic applications in various fields.

Scientific Research Applications

PET Imaging of Serotonin Receptors

Research has explored the use of fluorinated derivatives of piperazine for positron emission tomography (PET) imaging, specifically targeting serotonin 1A receptors. These derivatives, including compounds like 18F-Mefway, show potential for the quantification of 5-HT1A receptors in humans. This research is significant for understanding serotonin receptor distributions and their implications in various neurological and psychiatric disorders (Choi et al., 2015).

Antiviral and Antimicrobial Activity

Compounds related to 4-(4-fluorophenyl)-N-(1H-indol-3-yl)piperazine-1-carboxamide have been investigated for their antiviral and antimicrobial properties. For instance, derivatives have shown promising antiviral activities against HIV-1 and Tobacco mosaic virus (TMV), as well as potent antimicrobial activity. This highlights the potential for developing new therapeutic agents against various pathogens (Wang et al., 2009), (Reddy et al., 2013).

Synthesis and SAR in Antipsychotic Agents

The synthesis and structure-activity relationships (SAR) of heterocyclic carboxamides, including piperazine derivatives, have been studied for potential applications as antipsychotic agents. These studies provide insights into the chemical properties necessary for the effectiveness of such compounds in treating psychiatric disorders (Norman et al., 1996).

Development of Kinase Inhibitors

Substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluorophenyl)-piperazine carboxamides have been identified as potent and selective inhibitors of the Met kinase superfamily. These compounds have shown promise in preclinical cancer models, representing a significant advancement in targeted cancer therapy (Schroeder et al., 2009).

Antibacterial Activities of Quinolone Derivatives

The synthesis and evaluation of Schiff base and thiazolidinone derivatives of quinolones, including piperazine-substituted compounds, have demonstrated antibacterial activities against various microorganisms. This research contributes to the development of new antibacterial agents, particularly in the context of increasing antibiotic resistance (Patel & Patel, 2010).

properties

IUPAC Name

4-(4-fluorophenyl)-N-(1H-indol-3-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN4O/c20-14-5-7-15(8-6-14)23-9-11-24(12-10-23)19(25)22-18-13-21-17-4-2-1-3-16(17)18/h1-8,13,21H,9-12H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEWKHJZVVUPKGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)NC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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